Trichloro(2-~13~C)acetic acid
Description
Historical Context and Scientific Evolution of Trichloroacetic Acid
Trichloroacetic acid (TCA) was first synthesized in 1839 by Jean-Baptiste Dumas. wikipedia.orgatamanchemicals.com Its discovery was significant in the development of the theory of organic radicals and valences. wikipedia.orgatamanchemicals.com Initially, TCA found application as a selective herbicide, often in formulations with other compounds. iarc.frnih.gov Over time, its utility expanded into various scientific and industrial domains.
In biochemistry, TCA became widely used for the precipitation of macromolecules such as proteins, DNA, and RNA. wikipedia.org It has also been employed in cosmetic treatments and as a topical medication. wikipedia.org Industrially, TCA has served as an etching agent in metal surface treatments, a solvent in the plastics industry, and an additive in mineral lubricating oils. iarc.frnih.gov The evolution of its applications laid the groundwork for the use of its isotopically labeled forms in more advanced research.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)([13C](Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745883 | |
| Record name | Trichloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32479-99-5 | |
| Record name | Trichloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32479-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trichloro 2 13c Acetic Acid
Conventional Synthesis of Trichloroacetic Acid
The industrial production of trichloroacetic acid (TCA) serves as the foundation for the synthesis of its isotopically labeled counterparts. The primary method involves the direct chlorination of either acetic acid or chloroacetic acid.
Chlorination of Acetic Acid and Chloroacetic Acid
The synthesis of trichloroacetic acid is industrially achieved through the exhaustive chlorination of acetic acid (CH₃COOH) or chloroacetic acid mother liquors at elevated temperatures, typically between 140-160 °C. chemicalbook.comnih.gov This chemical transformation is an analogue of the Hell-Volhard-Zelinsky halogenation. wikipedia.org In this reaction, the three hydrogen atoms on the methyl group of acetic acid are progressively replaced by chlorine atoms. wikipedia.orgsciencemadness.orgdcfinechemicals.com
Another documented route to trichloroacetic acid is through the oxidation of trichloroacetaldehyde. wikipedia.org
Role of Catalysts and Reaction Conditions in Trichloroacetic Acid Synthesis
The efficiency and rate of the chlorination process are significantly influenced by the presence of catalysts and specific reaction conditions. A variety of catalysts have been employed to facilitate this reaction.
Phosphorus and Sulfur-Based Catalysts: Red phosphorus is a commonly cited catalyst for this reaction. wikipedia.org Other catalysts from this category include sulfur, as well as oxides and chlorides of phosphorus and sulfur. sciencemadness.orggoogle.com
Metal Compounds: There are conflicting views on the utility of heavy metal salts as chlorination catalysts. chemicalbook.com However, iron and copper compounds have been used. chemicalbook.com Ferric chloride is also noted as a potential catalyst. google.com
Anhydrides and Acyl Chlorides: Acetic anhydride (B1165640) and acetyl chloride are also used as catalysts in the direct chlorination of acetic acid. sciencemadness.orggoogle.com
Other Factors: The reaction can be accelerated by the addition of calcium hypochlorite (B82951) or through the use of UV light. chemicalbook.comnih.govsciencemadness.org Interestingly, the production of trichloroacetic acid can also proceed without the use of any catalyst. chemicalbook.com
The reaction conditions are robust, generally involving high temperatures (140-160 °C) to drive the substitution reaction to completion. chemicalbook.comnih.gov
| Catalyst/Condition | Function | Reference(s) |
| Red Phosphorus | Catalyst | wikipedia.orgdcfinechemicals.com |
| Acetic Anhydride | Catalyst | sciencemadness.orggoogle.com |
| Sulfur | Catalyst | sciencemadness.orggoogle.com |
| Iron/Copper Compounds | Catalyst | chemicalbook.com |
| UV Light | Accelerator | chemicalbook.comsciencemadness.org |
| Calcium Hypochlorite | Accelerator | chemicalbook.comnih.gov |
| Temperature (140-160°C) | Reaction Condition | chemicalbook.comnih.gov |
Strategies for Site-Specific 13C Incorporation in Acetic Acid Derivatives
The synthesis of Trichloro(2-13C)acetic acid requires the introduction of a carbon-13 isotope at the C2 position of the acetic acid backbone prior to or during the chlorination process.
Precursor-Based Labeling Approaches (e.g., Acetic Acid (2-13C))
The most direct strategy for synthesizing Trichloro(2-13C)acetic acid is to begin with a precursor that is already labeled at the desired position. Acetic acid (2-13C), with the chemical formula ¹³CH₃CO₂H, is a commercially available starting material ideal for this purpose. sigmaaldrich.com This precursor ensures that the isotopic label is precisely located at the methyl carbon, which will become the trichloromethyl carbon in the final product. The use of such precursors is a common and effective method for creating specifically labeled complex molecules. nih.gov
| Labeled Precursor | Chemical Formula | CAS Number | Key Properties | Reference(s) |
| Acetic acid-2-13C | ¹³CH₃CO₂H | 1563-80-0 | 99 atom % ¹³C | sigmaaldrich.com |
| Trichloroacetic-2-13C acid | Cl₃¹³CCO₂H | 32479-99-5 | 99 atom % ¹³C | sigmaaldrich.com |
| 2,2,2-Trichloro-acetic Acid-13C2 | ¹³CCl₃¹³CO₂H | 165399-56-4 | Labeled at both carbons | nih.govlgcstandards.com |
Synthetic Routes for Trichloro(2-13C)acetic Acid
The synthetic route for Trichloro(2-13C)acetic acid directly mirrors the conventional synthesis of unlabeled trichloroacetic acid, with the critical difference being the use of the isotopically labeled precursor. The process involves the direct chlorination of Acetic acid (2-13C).
The reaction proceeds as follows: ¹³CH₃COOH + 3Cl₂ → CCl₃¹³COOH + 3HCl
This reaction would be carried out under the same conditions as the unlabeled synthesis, employing catalysts like red phosphorus or acetic anhydride and elevated temperatures to facilitate the complete substitution of the hydrogen atoms on the labeled methyl group with chlorine atoms. wikipedia.orggoogle.com The resulting product is Trichloro(2-13C)acetic acid (Cl₃¹³CCO₂H), a solid compound with the carbon-13 label at the C2 position. sigmaaldrich.com
Purification and Characterization of Synthetic Products
Following the synthesis, the crude product must be purified and its chemical identity and isotopic enrichment confirmed.
The crude product from the chlorination of acetic acid typically contains about 95% trichloroacetic acid. chemicalbook.com Purification is commonly achieved by crystallizing the melt and subsequently removing the mother liquor, which contains most of the impurities. chemicalbook.com Further purification can be accomplished through centrifugation or recrystallization. chemicalbook.com If volatile byproducts such as acetyl chloride or chloroacetyl chloride are formed during the reaction, they may be removed by fractional distillation. sciencemadness.org
The characterization of the final product, Trichloro(2-13C)acetic acid, is essential to confirm its structure and the position of the isotopic label. Standard analytical techniques for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is particularly crucial for confirming the presence and location of the carbon-13 isotope.
Mass Spectrometry (MS): This technique verifies the correct molecular weight of the labeled compound, accounting for the mass increase from the ¹³C isotope. chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify products and assess purity. chemicalbook.com
These methods, often used in combination, provide comprehensive confirmation of the successful synthesis and purification of the target isotopically labeled compound. mdpi.com
Advanced Analytical Techniques for Trichloro 2 13c Acetic Acid
Chromatographic Separations
Chromatography is a fundamental technique for separating TCAA from complex matrices. Gas and liquid chromatography are the predominant methods used, each with specific detectors suited for the analysis of halogenated compounds.
Gas chromatography is a widely used technique for the analysis of haloacetic acids like TCAA. thermofisher.com However, due to the high polarity and low volatility of TCAA, derivatization is necessary to convert it into a more volatile and less polar ester form suitable for GC analysis. uni-bayreuth.dethermofisher.com Common derivatization agents include diazomethane or acidic methanol, which transform TCAA into its methyl ester. thermofisher.comuni-bayreuth.de
The Electron Capture Detector (ECD) is particularly well-suited for detecting the derivatized TCAA. The ECD is highly sensitive to electrophilic compounds, such as the halogenated methyl ester of TCAA. acs.org This high sensitivity allows for the detection of TCAA at very low concentrations, with detection limits reported to be as low as 0.08 µg/L. uni-bayreuth.de U.S. Environmental Protection Agency (EPA) Methods 552.1, 552.2, and 552.3 are standard methods that utilize GC-ECD for the analysis of haloacetic acids in drinking water after extraction and derivatization. thermofisher.com
While GC-ECD is a robust and sensitive method, the derivatization step can be time-consuming and may introduce potential sources of error. thermofisher.com
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of TCAA, often without the need for derivatization. scribd.comresearchgate.net Various HPLC methods have been developed for the separation and quantification of TCAA in different sample types.
One common approach is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. scribd.com UV detection is frequently employed, with quantification typically performed at a wavelength of 210 nm. nih.gov The detection limit for TCAA using this method can be around 10 µg/L. nih.gov Ion chromatography, a subset of HPLC, has also been successfully used for the determination of haloacetic acids. nih.gov
Recent advancements in HPLC column technology, such as the use of BIST™ A+ columns, have enabled unique separation mechanisms for acids like TCAA. sielc.comsielc.com These methods can be coupled with mass spectrometry for enhanced sensitivity and selectivity. sielc.com
| Technique | Detector | Derivatization Required? | Typical Detection Limit | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture (ECD) | Yes (e.g., with diazomethane) | 0.08 µg/L uni-bayreuth.de | High sensitivity to halogenated compounds acs.org | Derivatization is time-consuming thermofisher.com |
| High-Performance Liquid Chromatography (HPLC) | UV (at 210 nm) | No | 10 µg/L nih.gov | Direct analysis without derivatization | Generally less sensitive than GC-ECD |
| Ion Chromatography | Conductivity or UV | No | 5.1 µg/L to 80 µg/L nih.gov | Good for separating ionic species | Sensitivity can vary |
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides high selectivity and sensitivity for the analysis of Trichloro(2-¹³C)acetic acid.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification method that utilizes an isotopically labeled version of the analyte as an internal standard. In the case of TCAA analysis, Trichloro(2-¹³C)acetic acid serves as this internal standard. acs.org
The principle of IDMS involves adding a known amount of the labeled standard (Trichloro(2-¹³C)acetic acid) to the sample before any extraction or cleanup steps. acs.org Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation and analysis, correcting for any sample loss. acs.org The ratio of the unlabeled TCAA to the labeled Trichloro(2-¹³C)acetic acid is measured by the mass spectrometer. acs.org
This technique significantly improves the accuracy and precision of the measurement by compensating for matrix effects and variations in instrument response. acs.org A method combining HPLC with tandem mass spectrometry (MS/MS) using isotope dilution has been developed for the sensitive and precise measurement of TCAA in human urine, with a detection limit of 0.5 ng/mL. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. nih.gov It is invaluable for both the structural confirmation and quantification of compounds like TCAA. nih.govnih.gov
In an MS/MS experiment, a precursor ion of TCAA (or its labeled counterpart) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process provides a unique fragmentation pattern that serves as a structural fingerprint of the molecule, enhancing the certainty of its identification. nih.govnih.gov
For quantification, a specific fragmentation reaction, known as a transition, is monitored. For TCAA, a common transition involves the loss of a carboxyl group (CO2) from the deprotonated molecule [M-H]⁻. acs.org This technique, often referred to as multiple reaction monitoring (MRM), is highly selective and sensitive. nih.gov For example, in the analysis of TCAA in urine by HPLC-MS/MS, the transition from the precursor ion to a specific product ion is monitored for both the native TCAA and the Trichloro(2-¹³C)acetic acid internal standard. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. lcms.cz This capability is crucial for the unambiguous identification and characterization of compounds.
By measuring the mass of an ion with high accuracy (typically within a few parts per million), HRMS can distinguish between compounds that may have the same nominal mass but different elemental formulas. lcms.cz This is particularly useful in complex samples where interfering compounds may be present.
In the context of Trichloro(2-¹³C)acetic acid, HRMS can confirm its elemental composition and verify its isotopic enrichment. The ability to maintain mass accuracy across a wide range of concentrations is a key advantage of modern HRMS instruments. lcms.cz While often used for qualitative analysis and structural confirmation, HRMS can also be employed for quantitative studies, offering a high level of specificity.
| Technique | Primary Application | Key Principle | Advantages |
|---|---|---|---|
| Isotope Dilution Mass Spectrometry (IDMS) | Quantification | Uses Trichloro(2-¹³C)acetic acid as an internal standard to correct for sample loss and matrix effects. acs.org | High accuracy and precision. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation & Quantification | Fragments a selected precursor ion to generate a characteristic spectrum of product ions. nih.gov | High selectivity and sensitivity, provides structural confirmation. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Compound Characterization | Provides highly accurate mass measurements to determine elemental composition. lcms.cz | Unambiguous compound identification, high specificity. lcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR for Positional Isotope Analysis in Trichloro(2-¹³C)acetic Acid
Carbon-13 NMR (¹³C NMR) spectroscopy is a definitive method for confirming the position of the ¹³C isotope in Trichloro(2-¹³C)acetic acid. In a standard ¹³C NMR spectrum, the chemical environment of each carbon atom dictates its resonance frequency, or chemical shift. For trichloroacetic acid, two distinct carbon signals are expected: one for the carboxylic acid carbon (C1) and one for the trichloromethyl carbon (C2).
The labeling at the C2 position in Trichloro(2-¹³C)acetic acid dramatically enhances the signal intensity of this carbon, making it readily distinguishable from the C1 carbon and any background signals at natural abundance (approximately 1.1%). tdl.org The chemical shift of the ¹³C-labeled carbon is a key parameter for its identification.
Key Analytical Features:
Chemical Shift: The ¹³C chemical shifts are sensitive to the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The approximate chemical shifts for the two carbon atoms in trichloroacetic acid are provided in the table below. The precise values can vary slightly depending on the solvent used.
Signal Enhancement: The enrichment of ¹³C at the C2 position leads to a significantly larger peak area for this signal compared to the C1 signal, which is at natural abundance.
Spin-Spin Coupling: While homonuclear ¹³C-¹³C coupling is absent in this singly labeled isotopologue, heteronuclear coupling between the ¹³C-labeled carbon and adjacent chlorine isotopes (³⁵Cl and ³⁷Cl) could potentially be observed, though this is not typically resolved in standard ¹³C NMR spectra. sigmaaldrich.com
Table 1: Expected ¹³C NMR Chemical Shifts for Trichloro(2-¹³C)acetic acid
| Carbon Position | Expected Chemical Shift (ppm) | Labeling Status |
| C1 (-COOH) | 165-175 | Natural Abundance |
| C2 (-CCl₃) | 90-100 | ¹³C Enriched |
Note: Chemical shift ranges are approximate and can be influenced by solvent and concentration.
The quantitative nature of ¹³C NMR, when experiments are properly set up with appropriate relaxation delays, allows for the determination of isotopic enrichment at the C2 position. This is crucial for applications where the precise degree of labeling needs to be known.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
While one-dimensional (1D) NMR is sufficient for positional isotope analysis of Trichloro(2-¹³C)acetic acid, multidimensional NMR techniques provide a more comprehensive structural elucidation, confirming the connectivity of the atoms within the molecule. jaypeedigital.com These techniques are particularly valuable for more complex molecules where 1D spectra may be ambiguous. researchgate.netscribd.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons. In the case of Trichloro(2-¹³C)acetic acid, a COSY spectrum would be very simple, showing a correlation for the carboxylic acid proton with itself, but it is not particularly informative for this molecule due to the absence of other protons. researchgate.netyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are 2D NMR experiments that show correlations between a proton and the carbon atom to which it is directly attached (one-bond C-H coupling). libretexts.org For Trichloro(2-¹³C)acetic acid, an HMQC or HSQC spectrum would show a correlation between the carboxylic acid proton and the C1 carbon. This would definitively assign the proton and the C1 carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is a powerful tool for piecing together the carbon skeleton of a molecule. For Trichloro(2-¹³C)acetic acid, an HMBC spectrum would show a correlation between the carboxylic acid proton and the C2 carbon (a two-bond coupling). This correlation is critical as it unambiguously establishes the connectivity between the carboxylic acid group and the trichloromethyl group.
Table 2: Expected Multidimensional NMR Correlations for Trichloro(2-¹³C)acetic acid
| Experiment | Correlating Nuclei | Expected Correlation | Structural Information Confirmed |
| HMQC/HSQC | ¹H, ¹³C | -COOH proton with C1 | Direct attachment of the proton to the carboxylic carbon. |
| HMBC | ¹H, ¹³C | -COOH proton with C2 | Connectivity between the carboxylic acid group and the trichloromethyl carbon. |
These multidimensional techniques, while more complex to acquire and interpret than 1D NMR, provide a robust and unambiguous confirmation of the molecular structure of Trichloro(2-¹³C)acetic acid. omicsonline.orgscience.govsemanticscholar.orgresearchgate.net
Other Spectroscopic Methods (e.g., FTIR, Raman, UV-Vis) in Trichloroacetic Acid Research
While NMR is the primary tool for isotopic and structural analysis, other spectroscopic methods provide complementary information about the vibrational and electronic properties of trichloroacetic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For trichloroacetic acid, characteristic vibrational bands include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Cl stretches. pressbooks.pubchemicalbook.com Isotopic substitution with ¹³C at the C2 position is expected to cause a small shift in the frequencies of vibrational modes involving this carbon, such as the C-C and C-Cl stretching frequencies. libretexts.org This isotopic shift, though often small, can be a useful diagnostic tool. tdl.org
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. nih.gov It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For trichloroacetic acid, the C-Cl symmetric stretch is typically a strong band in the Raman spectrum. Similar to FTIR, a small isotopic shift would be expected for vibrations involving the ¹³C-labeled carbon. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids generally exhibit a weak n → π* transition for the carbonyl group at around 200-210 nm. The presence of the electron-withdrawing trichloromethyl group can slightly shift the position of this absorption. While UV-Vis spectroscopy is not typically used for structural elucidation of such a simple molecule, it can be employed for quantitative analysis.
Table 3: Characteristic Spectroscopic Data for Trichloroacetic Acid
| Spectroscopic Method | Key Feature | Approximate Wavenumber/Wavelength |
| FTIR | O-H stretch (broad) | 2500-3300 cm⁻¹ |
| C=O stretch | ~1740 cm⁻¹ | |
| C-Cl stretch | 700-850 cm⁻¹ | |
| Raman | C-Cl symmetric stretch | Strong band around 400-500 cm⁻¹ |
| UV-Vis | n → π* transition | ~200-210 nm |
Method Validation and Quality Assurance in Isotopic Analysis
For the reliable use of Trichloro(2-¹³C)acetic acid as an internal standard or tracer, rigorous method validation and quality assurance protocols for its analysis are essential. Quantitative NMR (qNMR) provides a framework for accurate and precise determination of purity and isotopic enrichment. nih.govresearchgate.net
Key Validation Parameters:
Accuracy: The accuracy of the isotopic analysis can be assessed by comparing the NMR results to those obtained from an independent technique, such as mass spectrometry, or by analyzing a certified reference material (CRM) with a known isotopic enrichment. jst.go.jp The agreement between the measured and certified values determines the accuracy of the method.
Precision: Precision is evaluated by repeatedly analyzing the same sample to determine the variability of the measurements. This can be expressed as the relative standard deviation (RSD) of a series of measurements.
Specificity/Selectivity: The method must be able to distinguish the signal of Trichloro(2-¹³C)acetic acid from any potential impurities or other components in the sample matrix. High-resolution NMR spectroscopy generally offers excellent specificity.
Linearity and Range: For quantitative applications, the response of the instrument (i.e., the signal intensity) should be directly proportional to the concentration of the analyte over a defined range. This is established by analyzing a series of standards at different concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision.
Quality Assurance Practices:
Use of Certified Reference Materials (CRMs): CRMs are materials with well-characterized properties and are essential for establishing the traceability of measurements and ensuring the accuracy of analytical results. labsertchemical.comsepscience.comresearchgate.netnist.gov
Regular Instrument Calibration and Performance Verification: The NMR spectrometer must be regularly calibrated and its performance checked to ensure it is operating within specifications.
Standard Operating Procedures (SOPs): All analytical procedures should be clearly documented in SOPs to ensure consistency and reproducibility of results.
Proficiency Testing: Participation in inter-laboratory proficiency testing schemes can provide an external assessment of a laboratory's analytical capabilities. researchgate.net
By implementing a robust quality system that incorporates these validation parameters and quality assurance practices, the accurate and reliable analysis of Trichloro(2-¹³C)acetic acid can be ensured. wikipedia.orgeurolab-d.de
Mechanistic Biochemical and Metabolic Investigations Utilizing Trichloro 2 13c Acetic Acid
Elucidation of Metabolic Transformation Pathways of Trichloroacetic Acid
The metabolic fate of trichloroacetic acid (TCA), a significant metabolite of various chlorinated solvents, has been the subject of extensive research. The use of isotopically labeled compounds, such as Trichloro(2-13C)acetic acid, has been instrumental in delineating its biotransformation pathways. These pathways primarily involve reductive dechlorination and conjugation reactions, leading to the formation of several downstream metabolites.
Reductive dechlorination is a key initial step in the metabolism of trichloroacetic acid. This process involves the removal of a chlorine atom, leading to the formation of dichloroacetate (DCA). nih.gov Studies have shown that this conversion can be mediated by microbial action. For instance, the bacterium Trichlorobacter thiogenes has been shown to grow via the reductive dechlorination of trichloroacetate to dichloroacetate. nih.gov This biotransformation is not limited to microorganisms; evidence suggests that a similar reductive metabolic pathway occurs in mammals. nih.gov The process is thought to involve a free radical-generating mechanism. nih.gov Bioelectrochemical methods have also demonstrated the stepwise reductive dechlorination of TCA to dichloroacetic acid, then to monochloroacetic acid, and finally to acetic acid. nih.gov
The reductive dechlorination of TCA can be summarized in the following table:
| Process | Description | Key Findings | References |
| Microbial Dechlorination | Certain bacteria, like Trichlorobacter thiogenes, can utilize TCA as an electron acceptor, reducing it to DCA. | Constitutively present dehalogenation activity. | nih.gov |
| Mammalian Metabolism | In vivo studies in rodents indicate the formation of DCA from TCA, suggesting a reductive metabolic pathway. | DCA is detected in the urine of TCA-treated animals. | nih.gov |
| Bioelectrochemical Reduction | Modified electrodes can catalyze the stepwise removal of chlorine atoms from TCA. | The dechlorination follows the pathway: TCA → DCA → Monochloroacetic acid → Acetic acid. | nih.gov |
Glutathione (GSH) conjugation is a critical Phase II metabolic pathway for the detoxification of xenobiotics. pharmacy180.comfrontiersin.orgresearchgate.net This process, catalyzed by glutathione S-transferases (GSTs), involves the attachment of the tripeptide glutathione to electrophilic compounds, rendering them more water-soluble and facilitating their excretion. pharmacy180.comfrontiersin.org While direct conjugation of trichloroacetic acid with glutathione is not extensively documented, the glutathione conjugation pathway is crucial in the metabolism of parent compounds like trichloroethylene, which can lead to the formation of TCA. nih.gov The resulting glutathione S-conjugates can then enter the mercapturic acid pathway, leading to the formation of cysteine conjugates and ultimately mercapturic acids, which are excreted in the urine. pharmacy180.comfrontiersin.org
The metabolism of trichloroacetic acid results in the formation of several downstream metabolites. The primary metabolite formed through reductive dechlorination is dichloroacetic acid (DCA) . nih.govnih.govnih.gov Further metabolism of TCA and its metabolites can lead to the formation of oxalate . nih.gov The metabolic pathway can be envisioned as the reduction of trichloroacetic acid to the dichloroacetyl radical, which can then form dichloroacetic acid or react with oxygen to eventually yield oxalic acid. nih.gov While thiodiacetic acid is a known metabolite of some xenobiotics, its direct formation from trichloroacetic acid is not well-established in the reviewed literature.
A summary of the key downstream metabolites of trichloroacetic acid is presented below:
| Metabolite | Formation Pathway | Significance | References |
| Dichloroacetic Acid (DCA) | Reductive dechlorination of TCA. | A major metabolite that is also pharmacologically active. | nih.govnih.govnih.gov |
| Oxalate | Further oxidation of TCA metabolites. | An end-product of TCA metabolism. | nih.gov |
Enzymatic Activities and Biochemical Mechanisms
The biotransformation of trichloroacetic acid and its metabolites is governed by the activity of specific enzymes, with their kinetics and catalytic mechanisms being key areas of investigation.
The study of enzyme kinetics provides valuable insights into the efficiency and mechanism of enzymatic reactions. For enzymes involved in the metabolism of trichloroacetic acid's metabolites, such as GSTZ1-1, kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to understand their affinity for the substrate and their catalytic efficiency. teachmephysiology.comlibretexts.org The Michaelis-Menten model is commonly used to describe the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. teachmephysiology.com
Kinetic studies of polymorphic variants of human GSTZ1-1 have shown differences in their catalytic efficiencies for substrates like maleylacetone and chlorofluoroacetic acid. nih.gov The turnover rates for different substrates can vary significantly, indicating the enzyme's substrate specificity. nih.gov Such investigations into the kinetics of enzymes like GSTZ1-1 are essential for understanding the variability in the metabolism of compounds like dichloroacetic acid, and by extension, its precursor trichloroacetic acid, among individuals.
| Enzyme | Substrate | Product | Kinetic Characteristic | References |
| GSTZ1-1 | Dichloroacetic Acid (DCA) | Glyoxylic Acid | DCA is both a substrate and a mechanism-based inactivator. | nih.govoup.com |
| GSTZ1-1 | Maleylacetone | Fumarylacetone | Turnover rates are significantly higher than for xenobiotic substrates. | nih.gov |
Application of ¹³C Tracers in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The use of stable isotopes, particularly ¹³C, is a cornerstone of modern MFA. By introducing a substrate labeled with ¹³C into a biological system, researchers can track the path of the carbon atoms as they are incorporated into various downstream metabolites. The analysis of the isotopic labeling patterns in these metabolites allows for the elucidation of metabolic pathways and the calculation of reaction rates that are otherwise unmeasurable.
Quantitative Analysis of Flux Distributions
Quantitative MFA relies on the principle that the distribution of ¹³C isotopes in metabolic products is directly related to the fluxes through the metabolic network. When a ¹³C-labeled substrate is metabolized, the ¹³C atoms are distributed among various products according to the activities of the enzymatic reactions involved. By measuring the isotopic enrichment in key metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a flux distribution can be estimated.
In the context of Trichloro(2-¹³C)acetic acid, its metabolism leads to several downstream products. Studies have shown that trichloroacetic acid is metabolized into compounds such as dichloroacetic acid, glyoxylic acid, oxalic acid, glycolic acid, glycine, and carbon dioxide nih.govresearchgate.net. By administering Trichloro(2-¹³C)acetic acid and measuring the ¹³C enrichment in these subsequent metabolites, it is theoretically possible to quantify the flux through the specific pathways responsible for its degradation.
For instance, the rate of ¹³C-labeled CO₂ production would provide a direct measure of the flux towards complete oxidation of the acetyl group derived from trichloroacetic acid nih.govresearchgate.netwho.int. The quantitative analysis of flux distributions involves developing a metabolic model that describes the biochemical reactions. The measured isotopic labeling data is then used in conjunction with computational algorithms to estimate the set of fluxes that best explains the observed labeling patterns nih.govcreative-proteomics.com.
The precision of flux estimations is highly dependent on the choice of the isotopic tracer nih.gov. While common tracers like ¹³C-glucose and ¹³C-glutamine are used to probe central carbon metabolism, a specialized tracer like Trichloro(2-¹³C)acetic acid would be employed to specifically quantify the flux through its unique metabolic and detoxification pathways.
Table 1: Potential Quantifiable Fluxes Using Trichloro(2-¹³C)acetic Acid
| Labeled Precursor | Measured Labeled Metabolite | Metabolic Flux Being Quantified |
|---|---|---|
| Trichloro(2-¹³C)acetic acid | ¹³CO₂ | Rate of oxidative decarboxylation |
| Trichloro(2-¹³C)acetic acid | ¹³C-Dichloroacetic acid | Rate of reductive dehalogenation |
| Trichloro(2-¹³C)acetic acid | ¹³C-Glyoxylic acid | Flux through the glyoxylate pathway intermediate |
| Trichloro(2-¹³C)acetic acid | ¹³C-Oxalic acid | Rate of oxidation to oxalate |
| Trichloro(2-¹³C)acetic acid | ¹³C-Glycolic acid | Flux towards glycolate production |
Tracing Carbon Flow Through Biochemical Pathways
Isotopic tracers are essential for mapping the flow of atoms through complex biochemical networks. Trichloro(2-¹³C)acetic acid, with its labeled carbon at the second position, serves as a specific probe to follow the fate of the acetyl group of the molecule.
Upon entering a biological system, the ¹³C label from Trichloro(2-¹³C)acetic acid would be transferred to its various metabolites. Research conducted in mice using radiolabeled ([1,2-¹⁴C]) trichloroacetic acid has elucidated its metabolic fate, which provides a direct map for tracing the ¹³C isotope nih.govwho.int. The primary metabolic pathway involves the conversion to dichloroacetic acid, which is then further metabolized via GST-zeta1 to glyoxylic acid nih.gov. Glyoxylic acid can then be converted to several other compounds, including oxalic acid, glycolic acid, glycine, and ultimately, carbon dioxide nih.govresearchgate.net.
A study on pine seedlings using ¹³C-labeled trichloroacetic acid confirmed its uptake and transport within the plant, demonstrating the utility of this tracer in tracking the compound's distribution in different biological systems nih.gov. By tracking the appearance of the ¹³C label in this sequence of metabolites, a clear picture of the carbon flow from the parent compound can be established.
The flow of the labeled carbon can be summarized as follows:
Trichloro(2-¹³C)acetic acid → ¹³C-Dichloroacetic acid → ¹³C-Glyoxylic acid →
¹³C-Oxalic acid
¹³C-Glycolic acid
¹³C-Glycine
¹³CO₂
This tracing provides qualitative evidence of active metabolic pathways for trichloroacetic acid degradation and detoxification. The detection of ¹³C in specific positions within these downstream molecules can offer further insights into the precise biochemical transformations occurring.
Environmental Fate and Degradation Studies of Trichloroacetic Acid
Sources and Environmental Occurrence in Various Compartments (Water, Air, Soil)
Trichloroacetic acid is introduced into the environment from several sources, leading to its presence in water, air, and soil.
A primary source of trichloroacetic acid in aquatic environments is its formation as a disinfection byproduct (DBP) during water treatment. epicwaterfilters.comewg.orgnih.gov When chlorine is used to disinfect drinking water, it reacts with natural organic matter, such as humic and fulvic acids, present in the water. nih.govccwd.org This reaction produces a group of halogenated organic compounds known as haloacetic acids (HAAs), with trichloroacetic acid being one of the five regulated HAAs. epicwaterfilters.comewg.org Consequently, TCA is frequently detected in chlorinated drinking water and swimming pools. nih.gov
The concentration of trichloroacetic acid in drinking water can vary depending on the source water quality, the amount of chlorine used, and the treatment process. For instance, chlorinated drinking water in Japan was found to contain 7.5 µg/L, while in Australia, a maximum concentration of 200 µg/L was reported. who.int
Reported Concentrations of Trichloroacetic Acid in Drinking Water
| Location | Concentration (µg/L) |
|---|---|
| Japan | 7.5 |
| Germany (groundwater) | 0.05 |
| Australia | Up to 200 |
| Switzerland | 3.0 |
Trichloroacetic acid is also formed in the atmosphere through the photochemical degradation of certain chlorinated solvents. who.intacs.org Volatile chlorinated compounds released into the atmosphere can undergo oxidation, leading to the formation of TCA. researchgate.net This atmospheric TCA can then be deposited into aquatic and terrestrial environments through precipitation, such as rain and snow. who.intnih.gov For example, rainwater has been found to contain TCA concentrations ranging from 0.1 to 20 µg/L. nih.gov
Trichloroacetic acid is a significant metabolite of several widely used chlorinated solvents, including trichloroethylene (TCE), tetrachloroethylene (PCE), and 1,1,1-trichloroethane. who.intnih.govca.gov In humans and other organisms, these solvents are metabolized in the liver, leading to the formation of TCA, which is then excreted in the urine. nih.govnih.gov As a result, trichloroacetic acid levels in urine are often used as a biological marker for exposure to these industrial chemicals. nih.govcdc.gov
The extent of metabolism varies between the parent compounds. For instance, a larger fraction of absorbed trichloroethylene is metabolized to TCA compared to 1,1,1-trichloroethane. nih.govepa.gov This metabolic pathway contributes to the presence of TCA in wastewater and subsequently in the environment.
Abiotic Degradation Mechanisms of Trichloroacetic Acid
The persistence of trichloroacetic acid in the environment is partly due to its resistance to degradation. However, several abiotic processes can contribute to its breakdown over time.
Trichloroacetic acid can undergo thermal degradation through decarboxylation, where the carboxyl group is removed, leading to the formation of chloroform and carbon dioxide. This process is generally slow at ambient temperatures but can be accelerated in certain conditions.
Studies have shown that the decarboxylation of trichloroacetic acid is influenced by the solvent. The reaction proceeds more rapidly in polar aprotic solvents, such as dimethylsulfoxide (DMSO), compared to protic solvents like water. rsc.org In fact, in the presence of DMSO, decarboxylation can occur at temperatures as low as 25.0°C. The reaction kinetics are typically first-order with respect to the trichloroacetate ion concentration.
Factors Influencing Trichloroacetic Acid Decarboxylation
| Factor | Effect on Reaction Rate |
|---|---|
| Temperature | Increases rate |
| Solvent Type | Faster in polar aprotic solvents (e.g., DMSO) |
| Trichloroacetate Ion Concentration | Directly influences the rate |
In aqueous solutions, trichloroacetic acid can undergo gradual hydrolysis, a reaction that is dependent on temperature and pH, particularly in the presence of alkali and alkaline earth ions. nih.gov This process results in the formation of chloroform and carbon dioxide. nih.gov
Photolysis, or degradation by light, is another pathway for the breakdown of trichloroacetic acid in the environment. Studies have shown that the degradation of TCA can be achieved through ultraviolet (UV) photolysis. nih.gov The efficiency of this process can be influenced by factors such as pH and the presence of other dissolved substances in the water. nih.gov The combination of UV light and ultrasound (sonolysis) has been found to significantly enhance the degradation of TCA in aqueous solutions. nih.gov
Biotic Degradation Mechanisms of Trichloroacetic Acid
The environmental persistence of Trichloro(2-13C)acetic acid is significantly influenced by microbial activity. Various microorganisms have evolved mechanisms to utilize this compound as a substrate, breaking it down into less harmful substances. These biotic degradation processes are crucial for the natural attenuation of Trichloro(2-13C)acetic acid in contaminated ecosystems. The primary mechanisms of microbial degradation can be broadly categorized into anaerobic and aerobic pathways, each involving distinct enzymatic reactions and microbial players.
Microbial Degradation Pathways
Microbial degradation of Trichloro(2-13C)acetic acid proceeds through different pathways depending on the presence or absence of oxygen.
Under anaerobic conditions, the principal degradation pathway is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the Trichloro(2-13C)acetic acid molecule. The initial step is the conversion of Trichloro(2-13C)acetic acid to dichloroacetic acid. nih.gov This reaction is catalyzed by enzymes known as reductive dehalogenases, which are often membrane-associated and play a key role in the energy metabolism of organohalide-respiring bacteria. wikipedia.org For instance, the bacterium Trichlorobacter thiogenes utilizes a novel sulfur-sulfide redox cycle to facilitate the transfer of electrons for the reductive dehalogenation of Trichloro(2-13C)acetic acid to dichloroacetic acid. nih.gov In some anaerobic consortia, the degradation can proceed further, with dichloroacetic acid being converted to monochloroacetic acid and eventually to acetic acid. nih.gov
In aerobic environments, the degradation of Trichloro(2-13C)acetic acid is primarily an oxidative process. Aerobic bacteria have been isolated that can utilize Trichloro(2-13C)acetic acid as their sole source of carbon and energy. nih.gov The key enzymes in this pathway are dehalogenases, which catalyze the hydrolytic cleavage of the carbon-chlorine bond. For example, Lysinibacillus boronitolerans MH2, a bacterium isolated from a marine environment, produces a dehalogenase that enables it to grow on Trichloro(2-13C)acetic acid, releasing chloride ions in the process. researchgate.net Another example is the co-metabolic degradation by Mycobacterium sp. TA27, where Trichloro(2-13C)acetic acid is converted to dichloroacetic acid and other minor products. ethz.chtandfonline.com
The table below summarizes the key microbial degradation pathways for Trichloro(2-13C)acetic acid.
| Degradation Pathway | Conditions | Key Reaction | Primary Intermediate Products |
|---|---|---|---|
| Reductive Dechlorination | Anaerobic | Sequential removal of chlorine atoms | Dichloroacetic acid, Monochloroacetic acid |
| Oxidative Dehalogenation | Aerobic | Hydrolytic cleavage of C-Cl bond | Dichloroacetic acid, Glyoxylate |
| Co-metabolism | Aerobic | Transformation by non-specific enzymes | Dichloroacetic acid |
Role of Microorganisms in Environmental Biotransformation
A diverse range of microorganisms plays a vital role in the environmental biotransformation of Trichloro(2-13C)acetic acid. These microbes are found in various habitats, including soil, groundwater, and marine environments.
In anaerobic settings, bacteria capable of organohalide respiration are the primary agents of Trichloro(2-13C)acetic acid degradation. Trichlorobacter thiogenes, a delta-proteobacterium, is a notable example that can grow by reductively dechlorinating Trichloro(2-13C)acetic acid to dichloroacetic acid. nih.gov Another important group is the Dehalobacter species, which have been identified in anaerobic mixed cultures that reductively dechlorinate 1,1,1-trichloroethane to 1,1-dichloroethane and then to monochloroethane, with Trichloro(2-13C)acetic acid being a potential intermediate or co-contaminant that can be degraded. nih.gov These bacteria use Trichloro(2-13C)acetic acid as a terminal electron acceptor in their respiratory chain, a process that is crucial for their energy conservation.
Under aerobic conditions, several bacterial genera have been shown to degrade Trichloro(2-13C)acetic acid. Species of Pseudomonas, Arthrobacter, and Agrobacterium have been reported to carry out a dissimilatory process where chlorine is split off from the Trichloro(2-13C)acetic acid molecule. nih.gov A strain of Lysinibacillus boronitolerans isolated from seawater demonstrated the ability to use Trichloro(2-13C)acetic acid as its sole carbon source, indicating a complete metabolic pathway for its degradation. researchgate.net This bacterium exhibited a doubling time of 32 hours and produced a dehalogenase with a specific activity of 1.1 ± 0.05 µmol Cl⁻ min⁻¹ mg⁻¹ protein. researchgate.net Furthermore, some aerobic bacteria can degrade Trichloro(2-13C)acetic acid co-metabolically. For example, Mycobacterium sp. TA27, an ethane-utilizing bacterium, can transform Trichloro(2-13C)acetic acid into dichloroacetic acid, although it does not use it as a primary growth substrate. tandfonline.com
The following interactive table provides a summary of microorganisms involved in the biotransformation of Trichloro(2-13C)acetic acid and their specific roles.
| Microorganism | Environment | Role in Degradation | Key Degradation Product(s) |
|---|---|---|---|
| Trichlorobacter thiogenes | Anaerobic | Reductive dechlorination for growth | Dichloroacetic acid |
| Dehalobacter sp. | Anaerobic | Reductive dechlorination | Dichloroacetic acid, Monochloroacetic acid |
| Pseudomonas sp. | Aerobic | Dissimilatory dehalogenation | Chloride ions |
| Arthrobacter sp. | Aerobic | Dissimilatory dehalogenation | Chloride ions |
| Agrobacterium sp. | Aerobic | Dissimilatory dehalogenation | Chloride ions |
| Lysinibacillus boronitolerans | Aerobic (Marine) | Utilization as sole carbon source | Chloride ions |
| Mycobacterium sp. TA27 | Aerobic | Co-metabolism | Dichloroacetic acid |
Computational Chemistry and Theoretical Modeling of Trichloro 2 13c Acetic Acid Reactions
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding the intricate pathways of chemical reactions by modeling the electronic structure of molecules. nih.govrsc.org Methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are employed to map potential energy surfaces, identify transition states, and calculate activation energies, thereby revealing the feasibility and kinetics of a given reaction. nih.gov
Detailed computational studies have been performed on the parent compound, trichloroacetic acid (TCA), to unravel its reaction mechanisms, with the findings being directly applicable to its ¹³C isotopologue. A significant area of investigation is the decarboxylation of TCA, a reaction known to be highly dependent on the solvent environment. rsc.org
Solvent-Dependent Decarboxylation:
A combined approach using AIMD simulations in explicit solvents and static DFT calculations with the SMD polarizable continuum model has shed light on the starkly different reaction rates of TCA decarboxylation in dimethyl sulfoxide (B87167) (DMSO) and water. rsc.orgnih.gov
In DMSO: The reaction proceeds rapidly. Simulations suggest that DMSO acts as a non-participating solvent. The high reaction rate is attributed to the differential solvation of the reactant and the transition state. rsc.org
In Water: The reaction is significantly slower. AIMD simulations revealed that water molecules actively participate in the reaction mechanism. A protonation step involving water was observed along the reaction trajectory, indicating a chemical role for the solvent that alters the reaction profile. rsc.orgnih.gov
Both computational methodologies yielded activation free energies that are in good agreement with experimental data, validating their predictive power. rsc.org
Photochemical Degradation:
The degradation and dechlorination of TCA have also been modeled. DFT calculations at the M06-2x/6-311+G** level of theory have been used to optimize the geometry of TCA and compute its vertical excitation properties using time-dependent DFT (TDDFT). nih.gov These calculations are crucial for understanding the initial steps of photochemical degradation pathways, which are important for environmental remediation strategies. nih.gov
| Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) | Key Mechanistic Finding |
|---|---|---|---|
| DMSO | AIMD / Static DFT (SMD) | ~24-26 | Solvent does not chemically participate; reaction is facilitated by differential solvation. rsc.org |
| Water | AIMD / Static DFT (SMD) | ~29-31 | Solvent actively participates via a protonation step, leading to a higher energy barrier. rsc.orgnih.gov |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolved behavior of molecules, offering critical insights into intermolecular interactions that govern physical properties and reaction dynamics. mdpi.comdovepress.com These simulations can be performed using either classical force fields or quantum mechanical calculations (ab initio MD).
For Trichloro(2-¹³C)acetic acid, MD simulations are particularly useful for understanding its behavior in solution. The interactions between the acid and surrounding solvent molecules dictate its solubility, reactivity, and transport properties.
Simulation Approaches:
Ab Initio MD (AIMD): As discussed in the previous section, AIMD has been used to study the decarboxylation of TCA in explicit water and DMSO. rsc.org This method calculates the forces on atoms "on-the-fly" from their electronic structure, allowing for the modeling of bond breaking/formation and charge transfer, which is essential for studying reactions. The simulations provide a detailed picture of the hydrogen bonding network and specific solute-solvent configurations that stabilize the transition state. rsc.orgnih.gov
Classical MD: In this approach, the interactions between atoms are described by a pre-defined set of parameters known as a force field (e.g., CHARMM, AMBER). rsc.org While not suitable for modeling reactions directly, classical MD is computationally much less expensive and can be used to simulate larger systems for longer timescales. It is ideal for studying equilibrium properties like solvation structure, diffusion, and the conformation of molecules in solution. A typical classical MD simulation of Trichloro(2-¹³C)acetic acid in an aqueous solution would involve defining the force field parameters for the solute and solvent, placing them in a simulation box, and integrating Newton's equations of motion over time. rsc.orgnih.gov
| Parameter | Description / Typical Value |
|---|---|
| Force Field | CHARMM, AMBER, or OPLS-AA for solute; TIP3P or SPC/E for water. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) to mimic laboratory conditions. rsc.org |
| Temperature | 298.15 K (25 °C). rsc.org |
| Pressure | 1 atm. rsc.org |
| Time Step | 1-2 fs. rsc.org |
| Simulation Length | Nanoseconds (ns) to microseconds (μs) to sample equilibrium behavior. |
| Electrostatics | Particle-Mesh Ewald (PME) for long-range interactions. rsc.org |
The insights from these simulations are crucial for interpreting experimental data and for building more accurate models of chemical processes in solution.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are essential in toxicology and drug discovery for predicting the effects of new or untested chemicals, thereby reducing the need for extensive experimental testing. nih.govnsf.gov
Trichloro(2-¹³C)acetic acid belongs to the class of haloacetic acids (HAAs), which are common water disinfection byproducts with known toxicological profiles, including potential carcinogenicity. nih.govmdpi.com SAR and QSAR models are frequently developed for this class of compounds.
The process involves:
Descriptor Calculation: For a set of related molecules (e.g., various HAAs), a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity.
Model Building: Statistical or machine learning methods are used to build a mathematical model that links a subset of these descriptors to an experimentally measured activity (e.g., cytotoxicity, genotoxicity, or carcinogenicity). nih.gov
Prediction: Once validated, the model can be used to predict the activity of other molecules, like Trichloro(2-¹³C)acetic acid, based solely on its calculated descriptors.
For Trichloro(2-¹³C)acetic acid, the isotopic label does not significantly alter the descriptors relevant to toxicity compared to the unlabeled compound. Therefore, QSAR models developed for TCA are directly applicable. Studies have successfully created QSAR models that predict various toxicity endpoints for disinfection byproducts, including TCA. nih.gov These models help regulatory agencies assess the risks associated with exposure to such compounds. nih.gov
| Descriptor Type | Example Descriptor | Relevance to Activity |
|---|---|---|
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons and its chemical reactivity. |
| Topological | Wiener Index | Describes molecular branching and size. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, which affects membrane permeability and bioavailability. |
| Quantum Chemical | Partial Atomic Charges | Identifies potential sites for electrostatic interactions with biological macromolecules. |
Computational Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for structure elucidation and for interpreting experimental data. For Trichloro(2-¹³C)acetic acid, the most relevant spectroscopic technique to model is ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as the isotopic label is the key feature of the molecule.
The standard and most reliable method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). conicet.gov.ar The procedure involves:
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set.
Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding tensor (σ) for each nucleus in the molecule.
Chemical Shift Calculation: The calculated shielding tensor for a reference compound, typically tetramethylsilane (B1202638) (TMS), is also computed at the same level of theory. The chemical shift (δ) is then determined by subtracting the nucleus's shielding from the reference shielding: δ = σ_ref - σ_calc.
For Trichloro(2-¹³C)acetic acid, this calculation would predict the chemical shifts for both the carboxylic carbon (C1) and the ¹³C-labeled trichloromethyl carbon (C2). The presence of the heavy chlorine atoms and the electronic environment of the carboxylic acid group significantly influence these shifts. Comparing the computationally predicted spectrum with an experimental one is a powerful method for confirming the molecular structure. The accuracy of modern DFT/GIAO calculations is often high enough to distinguish between different isomers or conformers. conicet.gov.arfigshare.com
| Carbon Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (e.g., GIAO/B3LYP/6-311+G(2d,p)) | Deviation (ppm) |
|---|---|---|---|
| C1 (-COOH) | 167.5 | 168.2 | +0.7 |
| C2 (-CCl₃) | 92.8 | 93.5 | +0.7 |
Note: Data are hypothetical to illustrate the methodology and typical accuracy of DFT/GIAO calculations. Actual experimental values may vary based on solvent and conditions.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data with ¹³C Tracing in Chemical Biology
The integration of stable isotope tracing with multi-omics technologies represents a powerful frontier in chemical biology. mdpi.com This approach moves beyond tracking the metabolic fate of a single molecule to understanding its system-wide effects. By introducing Trichloro(2-¹³C)acetic acid into a biological system, researchers can simultaneously monitor changes across the transcriptome, proteome, and metabolome, providing a holistic view of the cellular response. nih.gov
¹³C tracing, a cornerstone of metabolic flux analysis (MFA), allows for the quantitative analysis of carbon flow through metabolic pathways. researchgate.netcreative-proteomics.com When a ¹³C-labeled substrate is introduced to cells, the label is incorporated into downstream metabolites. biorxiv.orgwikipedia.org Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect the mass shifts caused by the ¹³C isotope, revealing the pathways the carbon atoms have traversed. wikipedia.orgnih.gov This technique is crucial for identifying metabolic bottlenecks and understanding cellular metabolism in diseases like cancer. alfa-chemistry.com
Combining this with multi-omics provides deeper mechanistic insights. For instance:
Transcriptomics can reveal changes in gene expression triggered by the compound, identifying regulatory pathways that are activated or suppressed. nih.gov
Proteomics can identify alterations in protein abundance, post-translational modifications, or protein-protein interactions, linking metabolic changes to functional cellular machinery.
Metabolomics , when used alongside ¹³C tracing, provides a comprehensive snapshot of the metabolome while simultaneously tracking the specific fate of the labeled compound. nih.gov
This integrated approach allows researchers to build more comprehensive models of biological systems, connecting the metabolism of a specific chemical to its broader effects on gene regulation and cellular function. mdpi.comnih.gov The primary challenge lies in the computational complexity of integrating these large, diverse datasets to extract meaningful biological insights. nih.govnih.gov
Development of Novel Synthetic Routes for Labeled Analogs with Advanced Isotopic Purity
The utility of Trichloro(2-¹³C)acetic acid in tracing studies is fundamentally dependent on the purity and precise placement of the isotopic label. Future research is focused on developing more efficient, cost-effective, and selective synthetic methods to produce such compounds with near-perfect isotopic enrichment.
Traditionally, the synthesis of trichloroacetic acid involves the chlorination of acetic acid in the presence of a catalyst like red phosphorus or under UV light. wikipedia.orgsciencemadness.org For the labeled analog, this process would start with ¹³C-labeled acetic acid. However, these methods can be harsh and may lack the precise control needed for high isotopic purity.
Emerging synthetic strategies offer significant improvements:
Late-Stage Labeling: This approach introduces the isotope in one of the final steps of the synthesis, which is more atom-economical and versatile, especially for complex molecules. x-chemrx.com
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature and time, leading to improved mixing, enhanced safety, and often higher yields and purity compared to traditional batch synthesis. x-chemrx.com An on-demand ¹³CO₂ flow chamber has been developed, for example, to produce ¹³C-carboxylic acids with high efficiency. x-chemrx.com
Catalytic C-H Functionalization: Advanced catalytic systems, such as those using palladium, can enable the direct and selective incorporation of labeled methyl groups or other carbon fragments into molecules, offering novel and efficient routes to labeled amino acids and other compounds. rsc.org
Use of Labeled Precursors: The use of simple, commercially available ¹³C-labeled reagents, like ¹³C-carbon dioxide, in reactions such as Grignard carboxylation provides a direct path to introducing the isotopic label. alfa-chemistry.com
The goal of these novel routes is to maximize isotopic incorporation at the desired position, minimizing the presence of unlabeled molecules or molecules labeled at incorrect positions. High isotopic purity is critical for sensitive analytical techniques, as it ensures that the detected signal unambiguously originates from the labeled tracer, thereby improving the accuracy of metabolic flux calculations and mechanistic interpretations. nih.gov
Advanced Analytical Methodologies for Complex Environmental and Biological Matrices
Detecting and quantifying Trichloro(2-¹³C)acetic acid and its metabolites in complex samples like blood, urine, soil, or water requires highly sensitive and selective analytical methods. nih.govnih.gov Future advancements are aimed at improving detection limits, enhancing spatial resolution, and streamlining sample preparation for these challenging matrices.
Current methods often rely on gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govsielc.com Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven effective for detecting trace amounts of trichloroacetic acid (TCA) in plasma. nih.govoup.com The key advantage of using a ¹³C-labeled compound is that MS can easily distinguish it from its naturally occurring ¹²C counterpart, allowing for its use as an internal standard for precise quantification. scripps.edu
Emerging analytical techniques promise to overcome existing limitations:
Ultra-Performance Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR-MS): This combination provides extremely high mass resolution and accuracy, which is invaluable for discriminating labeled compounds from background noise in untargeted metabolomics and reliably determining molecular formulae. researchgate.netacs.org
Laser Ablation-Isotope Ratio Mass Spectrometry (LA-IRMS): This novel methodology allows for highly resolved spatial analysis of carbon isotope signatures in solid environmental samples, achieving resolutions down to 10 μm. This could be used to track the localization of ¹³C from labeled TCA in soil aggregates or plant tissues. acs.org
Advanced Sample Preparation: Innovations in sample preparation, such as improved solid-phase extraction (SPE) or liquid-liquid extraction techniques, are crucial for removing interfering substances from complex matrices, which can suppress the analytical signal. oup.com
The following table summarizes the performance of various analytical methods for detecting trichloroacetic acid, highlighting the continuous effort to improve sensitivity.
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference(s) |
| Electrospray Tandem MS | Plasma | 4 ng/mL | nih.govoup.com |
| Gas Chromatography (GC) | Urine / Blood | ~1 µg/mL | oup.com |
| GC with Electron Capture Detector (GC-ECD) | Urine | N/A (Method evaluated for accuracy) | cdc.gov |
| HPLC with Mass Spectrometry (LC-MS) | General | 2 ppb | sielc.com |
This interactive table provides a summary of detection limits for Trichloroacetic Acid using different analytical techniques.
Broader Applications in Mechanistic Environmental Science and Biogeochemistry
Isotopically labeled compounds are powerful tools for unraveling complex environmental processes. researchgate.net Trichloroacetic acid is a known environmental contaminant, originating from the atmospheric degradation of chlorinated solvents and as a byproduct of water chlorination. researchgate.net Using Trichloro(2-¹³C)acetic acid as a tracer can provide unambiguous, mechanistic insights into its fate, transport, and impact on biogeochemical cycles.
Future applications in this field include:
Elucidating Degradation Pathways: By introducing ¹³C-labeled TCA into soil or water microcosms, scientists can precisely track its transformation into various degradation products. This allows for the definitive identification of biotic and abiotic degradation pathways and the measurement of reaction rates, which is crucial for environmental risk assessment. researchgate.net
Tracing Carbon in Ecosystems: The stable ¹³C isotope can be used to follow the journey of the carbon atom from TCA into different environmental compartments. For example, researchers can investigate its uptake by plants, its incorporation into microbial biomass, or its eventual mineralization to ¹³CO₂. acs.org This helps to understand how this pollutant is processed within food webs and carbon cycles.
Investigating Microbial Metabolism: In biogeochemistry, ¹³C-labeled TCA can be used to identify specific microorganisms responsible for its degradation. Techniques like Stable Isotope Probing (SIP) link the metabolic function (degradation of TCA) to the identity of the active microbes by tracing the incorporation of ¹³C into their DNA, RNA, or proteins. pnas.org
Mechanistic Studies of Chemical Reactions: Isotopic labeling is a classic technique for determining reaction mechanisms. nih.govresearchgate.net By observing the position of the ¹³C label in the products of a reaction, chemists can deduce the specific bond-breaking and bond-forming events that occurred, providing fundamental insights into how TCA is transformed in the environment.
These applications will move the field beyond simply measuring contaminant concentrations to developing a predictive, mechanism-based understanding of the behavior of compounds like trichloroacetic acid in the environment. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for protein precipitation using trichloroacetic acid (TCA), and how does isotopic labeling (e.g., 2-~13~C) affect these methods?
- Methodology :
- Step 1 : Prepare a 6–20% (w/v) TCA solution in deionized water (adjust concentration based on protein size and solubility) .
- Step 2 : Add TCA to the sample at a 1:1 (v/v) ratio and incubate on ice for 10–30 minutes. For viscous solutions, ultracentrifugation (e.g., 100,000 × g for 30 min) improves precipitation efficiency .
- Step 3 : Centrifuge at 10,000–15,000 × g for 15 min, discard supernatant, and wash pellets with cold acetone or ethanol to remove residual TCA.
- Isotopic Consideration : For 13C-labeled TCA, verify labeling position (e.g., 2-~13~C) via NMR or mass spectrometry to ensure isotopic integrity during precipitation. Adjust protocols if isotopic exchange occurs in acidic conditions .
Q. How is trichloroacetic acid synthesized, and what modifications are required for 13C-labeled variants?
- Methodology :
- Classic Synthesis : Chlorinate acetic acid with Cl₂ in the presence of a catalyst (e.g., red phosphorus or iron filings) under diffused light. Monitor reaction progress via GC-MS to avoid over-chlorination .
- 13C-Labeled Synthesis : Use 2-~13~C-acetic acid as the starting material. Optimize reaction conditions (e.g., temperature, Cl₂ flow rate) to minimize isotopic dilution. Purify via fractional crystallization or column chromatography to isolate 13C-TCA .
Q. What safety protocols are critical when handling TCA in laboratory settings?
- Methodology :
- Personal Protection : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect residue using inert absorbents. Dispose as hazardous waste .
- Exposure Monitoring : Use OSHA-recommended methods (e.g., NIOSH 8213) to quantify airborne TCA levels. Urinary trichloroacetic acid assays can assess occupational exposure .
Advanced Research Questions
Q. How can researchers optimize TCA concentration for precipitating low-abundance proteins in complex biological matrices?
- Methodology :
- Empirical Testing : Perform dose-response experiments with TCA concentrations ranging from 5% to 20% (w/v). Use SDS-PAGE or LC-MS to quantify precipitation efficiency .
- Matrix Effects : For lipid-rich samples (e.g., serum), pre-clear with organic solvents (e.g., chloroform) to reduce interference. For polysaccharide-heavy samples (e.g., plant extracts), combine TCA with deoxycholate (0.1% w/v) to enhance protein recovery .
Q. What analytical techniques are most effective for quantifying 13C-labeled TCA and its metabolic byproducts in isotopic tracer studies?
- Methodology :
- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor m/z transitions specific to 13C-TCA (e.g., m/z 164 → 119 for 2-~13~C-TCA) .
- NMR Spectroscopy : 13C-NMR can confirm isotopic enrichment at the C2 position (δ ~40 ppm for carboxyl carbon; δ ~70 ppm for C2 in labeled variants) .
- Validation : Cross-validate results with isotope dilution assays using internal standards (e.g., deuterated TCA) to correct for matrix effects .
Q. How do conflicting data on TCA’s carcinogenicity impact experimental design in long-term in vivo studies?
- Methodology :
- Risk Mitigation : Adopt ALARA (As Low As Reasonably Achievable) dosing principles. For rodent studies, limit exposure to <50 mg/kg/day based on IARC’s Group 2B classification (possible human carcinogen) .
- Endpoint Analysis : Include biomarkers of oxidative stress (e.g., 8-OHdG) and apoptosis (e.g., caspase-3 activity) to assess subtoxic effects. Compare results with negative (saline) and positive (known carcinogen) controls .
Q. What strategies resolve contradictions in TCA’s reactivity across different experimental conditions (e.g., pH, temperature)?
- Methodology :
- Controlled Replicates : Conduct parallel experiments under standardized conditions (e.g., pH 2.0–3.0, 4°C) to isolate variable impacts. Use buffered TCA solutions (e.g., with 10 mM sodium acetate) to stabilize pH .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure TCA’s reaction rates with biomolecules (e.g., proteins, DNA) at varying temperatures. Model data using Arrhenius equations to predict behavior under untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
